molecular formula C11H13NO4S B156057 H-Cys(Z)-OH CAS No. 1625-72-5

H-Cys(Z)-OH

Cat. No.: B156057
CAS No.: 1625-72-5
M. Wt: 255.29 g/mol
InChI Key: IAZGSEXFFGHKDF-UHFFFAOYSA-N
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Description

®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyloxycarbonyl-protected thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid typically involves the following steps:

    Protection of the thiol group: The thiol group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the amino acid backbone: The amino acid backbone is constructed through standard peptide synthesis techniques, such as the use of N-protected amino acids and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used for amide bond formation.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Amides or other derivatives.

Scientific Research Applications

Peptide Synthesis

H-Cys(Z)-OH is primarily utilized in the synthesis of peptides containing cysteine residues. The Z group protects the thiol side chain of cysteine, allowing for selective modifications and minimizing side reactions during peptide formation. Once the synthesis is complete, the Z group can be cleaved under mild conditions to regenerate the reactive thiol group.

Benefits in Peptide Synthesis

  • Reduced Side Reactions : The protective Z group prevents undesired oxidation or alkylation of the thiol group during synthesis.
  • Enhanced Yield : Studies indicate that using this compound in solid-phase peptide synthesis leads to higher purity and yield of final products due to minimized racemization.
ParameterValue
Yield ImprovementUp to 94%
Racemization Reduction>99% diastereomeric excess

This compound exhibits several biological activities attributed to its thiol group, which can participate in redox reactions and interact with various biological molecules.

Key Mechanisms

  • Antioxidant Activity : The thiol group scavenges free radicals, providing cellular protection against oxidative stress.
  • Metal Chelation : This compound can bind metal ions, aiding in detoxifying heavy metals and preventing metal-induced toxicity.
  • Enzyme Regulation : It acts as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

Therapeutic Applications

This compound is being explored for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. Its ability to modulate cellular signaling pathways makes it a candidate for drug development.

Case Study: Antifibrinolytic Activity

Research has shown that derivatives of cysteine, including this compound, exhibit antifibrinolytic properties by inhibiting plasminogen activation.

CompoundIC50 (mM)
H-EACA-NLeu-OH<0.02
HCl × H-EACA-Cys(S-Bzl)-OH0.04
This compoundTBD

Research Findings

Recent studies have highlighted the versatility of this compound in various biochemical contexts:

  • Peptide Synthesis Optimization : In solid-phase synthesis experiments, researchers found that using this compound significantly reduced racemization during peptide formation.
  • Antifibrinolytic Effects : A study evaluated the antifibrinolytic activity of several cysteine derivatives, indicating that this compound could be effective in managing bleeding disorders.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected thiol group can be selectively deprotected to reveal the reactive thiol, which can then form covalent bonds with target proteins, inhibiting their activity or altering their function. This mechanism is particularly useful in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid

Uniqueness

®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is unique due to its combination of an amino group, a carboxylic acid group, and a benzyloxycarbonyl-protected thiol group. This unique structure allows for selective reactions and applications in peptide synthesis and drug development, distinguishing it from other similar compounds.

Biological Activity

H-Cys(Z)-OH, also known as Z-cysteine, is a derivative of the amino acid cysteine that has garnered attention for its biological activity and applications in various fields, particularly in peptide synthesis and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.

Overview of Cysteine and Its Derivatives

Cysteine is a sulfur-containing amino acid that plays a crucial role in protein structure and function due to its ability to form disulfide bonds. The Z-protecting group in this compound enhances its stability during synthesis and allows for selective reactions in peptide formation. The reactivity profile of cysteine derivatives like this compound is significant for various biochemical applications, including drug development and therapeutic interventions .

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its thiol group, which can participate in redox reactions and interact with various biological molecules. Key mechanisms include:

  • Antioxidant Activity : The thiol group can scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Metal Chelation : this compound can bind metal ions, which is critical in detoxifying heavy metals and preventing metal-induced toxicity .
  • Enzyme Regulation : It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Antifibrinolytic Activity : Research indicates that derivatives of cysteine, including this compound, exhibit antifibrinolytic properties. For instance, it has been shown to inhibit plasminogen activation, thereby preventing fibrin degradation—a mechanism relevant in conditions like thrombosis .
  • Peptide Synthesis Applications : The stability provided by the Z-protecting group facilitates the synthesis of complex peptides. Studies have demonstrated that using this compound in solid-phase peptide synthesis minimizes side reactions and enhances yield .
  • Therapeutic Potential : Cysteine derivatives are being explored for their roles in developing therapeutics for conditions such as cancer and neurodegenerative diseases due to their ability to modulate cellular signaling pathways .

Case Study 1: Antifibrinolytic Effects

A study evaluated the antifibrinolytic activity of several cysteine derivatives, including this compound. The results indicated that these compounds significantly inhibited plasmin activity compared to controls. The IC50 values demonstrated that this compound could be an effective agent in managing bleeding disorders .

CompoundIC50 (mM)
H-EACA-NLeu-OH<0.02
HCl × H-EACA-Cys(S-Bzl)-OH0.04
This compound TBD

Case Study 2: Peptide Synthesis Optimization

In a solid-phase synthesis experiment, researchers utilized this compound to construct a series of bioactive peptides. The study found that the use of the Z-protecting group significantly reduced racemization during synthesis, leading to higher purity and yield of the final products .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of H-Cys(Z)-OH that influence its utility in peptide synthesis?

Methodological Answer:

  • Characterize solubility in polar vs. non-polar solvents using UV-Vis spectroscopy or HPLC to determine optimal reaction conditions.
  • Assess stability under acidic/basic conditions via pH-dependent degradation studies (e.g., monitoring by 1^1H NMR or mass spectrometry).
  • Use differential scanning calorimetry (DSC) to determine melting points and thermal stability for storage protocols .

Q. How does the Z-protecting group affect cysteine’s reactivity during solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Compare coupling efficiencies of this compound with unprotected cysteine using Fmoc-/Boc-chemistry protocols. Monitor reaction kinetics via ninhydrin tests or LC-MS.
  • Evaluate deprotection efficiency (e.g., using HBr/acetic acid) and side reactions (e.g., racemization) via chiral HPLC or circular dichroism .

Q. What purification techniques are optimal for isolating this compound from synthetic byproducts?

Methodological Answer:

  • Employ reversed-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Validate purity (>95%) via 1^1H/13^13C NMR integration or elemental analysis.
  • For large-scale synthesis, use recrystallization in ethanol/water mixtures and confirm crystal structure via X-ray diffraction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields of this compound across solvent systems?

Methodological Answer:

  • Replicate experiments under standardized conditions (temperature, solvent purity, inert atmosphere).
  • Apply statistical tools (e.g., ANOVA) to identify variables (e.g., solvent polarity, stirring rate) causing yield variations.
  • Cross-reference with literature using databases like Reaxys to identify overlooked parameters (e.g., trace metal contaminants) .

Q. What strategies minimize racemization of this compound during peptide chain elongation?

Methodological Answer:

  • Test coupling agents (e.g., HATU vs. DCC) and additives (e.g., HOBt, OxymaPure) to optimize stereochemical integrity.
  • Monitor racemization via Marfey’s reagent derivatization followed by HPLC analysis.
  • Compare results under microwave-assisted vs. traditional heating conditions .

Q. How can this compound be integrated into novel biomaterials beyond peptide synthesis?

Methodological Answer:

  • Explore thiol-disulfide exchange reactions for crosslinking hydrogels; characterize mechanical properties via rheometry.
  • Functionalize nanoparticles (e.g., gold, silica) with this compound and assess stability in physiological buffers using dynamic light scattering (DLS) .

Q. What methodologies validate the identity of this compound in complex mixtures without isolation?

Methodological Answer:

  • Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to distinguish this compound from isomers.
  • Apply 19^{19}F NMR if fluorine-labeled derivatives are synthesized for tracking .

Q. Data Contradiction and Experimental Design

Q. How should researchers address conflicting reports on the oxidative stability of this compound?

Methodological Answer:

  • Re-evaluate oxidation kinetics under controlled O2_2 levels using electrochemical sensors.
  • Compare antioxidant efficacy of additives (e.g., TCEP, ascorbic acid) via thiyl radical trapping assays .

Q. What experimental designs ensure reproducibility in this compound-based catalytic studies?

Methodological Answer:

  • Pre-equilibrate solvents and reagents to eliminate moisture/oxygen interference.
  • Include internal standards (e.g., deuterated analogs) in NMR analyses for quantification.
  • Document protocols using the STAR Methods framework to enhance transparency .

Properties

IUPAC Name

2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZGSEXFFGHKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1625-72-5
Record name Cysteine, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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